
2-tert-Butyl-3,3-bis(4-methylphenyl)oxaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butyl-3,3-bis(4-methylphenyl)oxaziridine is an organic compound belonging to the class of oxaziridines. These compounds are characterized by a three-membered ring containing one oxygen and one nitrogen atom. The presence of the tert-butyl and methylphenyl groups makes this compound particularly interesting for various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butyl-3,3-bis(4-methylphenyl)oxaziridine typically involves the reaction of a suitable precursor with an oxidizing agent. One common method is the oxidation of this compound using a peracid such as m-chloroperbenzoic acid (mCPBA) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure the stability of the oxaziridine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-tert-Butyl-3,3-bis(4-methylphenyl)oxaziridine undergoes various chemical reactions, including:
Oxidation: The oxaziridine ring can be opened by oxidizing agents, leading to the formation of corresponding amides or imines.
Reduction: Reduction of the oxaziridine can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxaziridine ring is opened by nucleophiles.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (mCPBA), hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products:
Oxidation: Amides, imines.
Reduction: Amines.
Substitution: Substituted amines, thiols, and alcohols.
Wissenschaftliche Forschungsanwendungen
2-tert-Butyl-3,3-bis(4-methylphenyl)oxaziridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It is also employed in studying reaction mechanisms involving oxaziridines.
Biology: Investigated for its potential as a bioactive compound due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-tert-Butyl-3,3-bis(4-methylphenyl)oxaziridine involves the interaction of its oxaziridine ring with various molecular targets. The compound can act as an oxidizing agent, transferring oxygen to substrates and forming corresponding oxidized products. The tert-butyl and methylphenyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Vergleich Mit ähnlichen Verbindungen
2-tert-Butyl-3,3-bis(4-methylphenyl)oxirane: Similar structure but contains an epoxide ring instead of an oxaziridine ring.
2-tert-Butyl-3,3-bis(4-methylphenyl)aziridine: Contains an aziridine ring instead of an oxaziridine ring.
Uniqueness: 2-tert-Butyl-3,3-bis(4-methylphenyl)oxaziridine is unique due to its oxaziridine ring, which imparts distinct reactivity compared to similar compounds with epoxide or aziridine rings. The presence of the tert-butyl and methylphenyl groups further enhances its stability and selectivity in various chemical reactions.
Eigenschaften
CAS-Nummer |
92977-35-0 |
|---|---|
Molekularformel |
C19H23NO |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
2-tert-butyl-3,3-bis(4-methylphenyl)oxaziridine |
InChI |
InChI=1S/C19H23NO/c1-14-6-10-16(11-7-14)19(20(21-19)18(3,4)5)17-12-8-15(2)9-13-17/h6-13H,1-5H3 |
InChI-Schlüssel |
REBRAGHKIOYKDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2(N(O2)C(C)(C)C)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


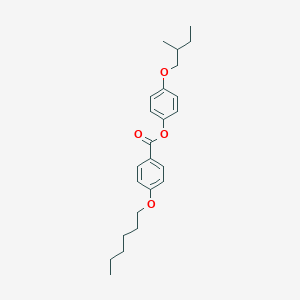
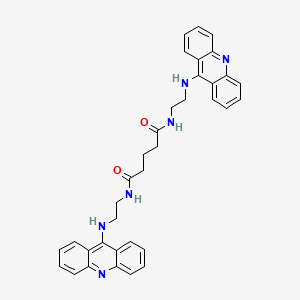
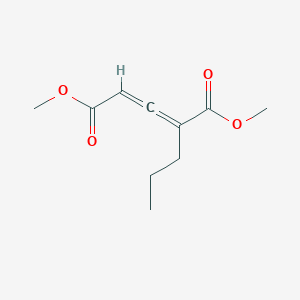
![N-[(Octadecanoylamino)methyl]docosanamide](/img/structure/B14348945.png)

![(1R)-3-Methylbicyclo[2.2.1]hept-2-ene-2-carboxylic acid](/img/structure/B14348954.png)

![2,5-Pyrrolidinedione, 1-[2-(2-thienyl)ethyl]-](/img/structure/B14348973.png)
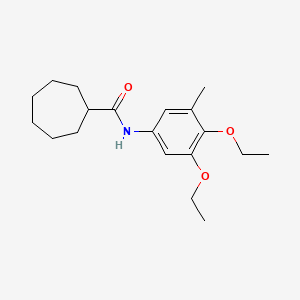
![Benzoic acid, 2-[[(phenylamino)thioxomethyl]amino]-, methyl ester](/img/structure/B14348984.png)
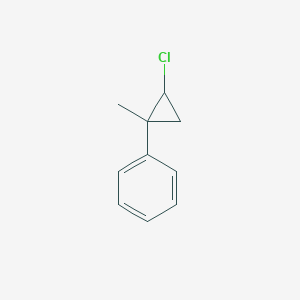
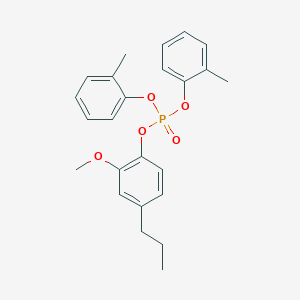

![Methyl 2-{(E)-[(4-methylphenyl)imino]methyl}benzoate](/img/structure/B14349004.png)
